Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate
Overview
Description
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate is a brominated pyrrole derivative with the molecular formula C8H7Br2NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a pyrrole precursor. One common method is the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by azobis(isobutyronitrile) at the boiling point . This reaction introduces bromine atoms at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyrrole derivatives, while oxidation reactions can produce pyrrole oxides.
Scientific Research Applications
Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate and its derivatives is not fully understood. it is believed that the bromine atoms and the pyrrole ring play a crucial role in interacting with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to their biological activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with ethyl groups instead of methyl groups.
3,4-Dibromo-1H-pyrrole-2-carboxylic acid: Lacks the ester groups present in Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO4/c1-14-7(12)5-3(9)4(10)6(11-5)8(13)15-2/h11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUQKWYXQETPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460349 | |
Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473401-83-1 | |
Record name | Dimethyl 3,4-dibromo-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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